5-Chloro-2-nitrobenzenesulfonamide

Catalog No.
S776543
CAS No.
68379-05-5
M.F
C6H5ClN2O4S
M. Wt
236.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-nitrobenzenesulfonamide

CAS Number

68379-05-5

Product Name

5-Chloro-2-nitrobenzenesulfonamide

IUPAC Name

5-chloro-2-nitrobenzenesulfonamide

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

InChI

InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13)

InChI Key

KDOWETFJBFGOOG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)N)[N+](=O)[O-]

Synthesis and Characterization:

5-Chloro-2-nitrobenzenesulfonamide is a synthetic organic compound with the molecular formula C₆H₅ClN₂O₄S. Its synthesis has been reported in scientific literature, typically involving the reaction of 5-chloro-2-nitroaniline with benzenesulfonyl chloride in the presence of a suitable base, such as pyridine []. Studies have also described its characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While the specific scientific research applications of 5-Chloro-2-nitrobenzenesulfonamide are not extensively documented, its structural features suggest potential areas of exploration:

  • Intermediate in Organic Synthesis: The presence of a reactive sulfonyl chloride group (Cl-SO₂-) makes it a potential intermediate for the synthesis of other organic compounds. This functional group can be readily substituted with various nucleophiles, allowing for the introduction of diverse functionalities into new molecules [].
  • Biological Activity Studies: The nitro group (NO₂) and the chloride group (Cl) in the molecule are known to participate in various biological processes. Therefore, 5-Chloro-2-nitrobenzenesulfonamide could be investigated for potential biological activities, such as antibacterial, antifungal, or antitumor properties. However, it is crucial to note that no documented scientific research currently supports any specific biological activity of this compound [].

5-Chloro-2-nitrobenzenesulfonamide is a chemical compound characterized by the presence of a sulfonamide functional group attached to a chlorinated nitrobenzene ring. Its molecular formula is C6H5ClN2O4S, indicating that it contains chlorine, nitrogen, oxygen, and sulfur in its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.

Involving 5-chloro-2-nitrobenzenesulfonamide include:

  • Ammonolysis: This reaction involves treating 5-chloro-2-nitrobenzenesulfonyl chloride with ammonia in a polar solvent, typically dichloromethane or water, at temperatures ranging from 30 to 70 degrees Celsius. This process yields 5-chloro-2-nitrobenzenesulfonamide .
  • Reduction: Following ammonolysis, the nitro group can be reduced to an amino group using reducing agents such as iron powder in a mixed solvent of methanol and water at temperatures between 40 and 80 degrees Celsius, resulting in 5-chloro-2-aminobenzenesulfonamide .
  • Nitration: The introduction of additional nitro groups can be achieved through nitration reactions, which may modify the biological activity and properties of the compound.

5-Chloro-2-nitrobenzenesulfonamide exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to possess inhibitory effects against various bacterial strains, making it a candidate for further development in antibiotic therapies . The compound's sulfonamide structure is essential for its biological function, as it mimics para-aminobenzoic acid, a substrate necessary for bacterial folate synthesis.

The synthesis of 5-chloro-2-nitrobenzenesulfonamide can be accomplished through several methods:

  • Direct Nitration: Starting from m-dichlorobenzene, nitration can be performed to introduce the nitro group at the desired position on the benzene ring .
  • Sulfonyl Chloride Route: The synthesis can also proceed via the formation of 5-chloro-2-nitrobenzenesulfonyl chloride followed by ammonolysis and reduction steps as described previously .
  • Alternative Routes: Other synthetic pathways may involve using different starting materials or modifying reaction conditions to optimize yield and purity.

The primary applications of 5-chloro-2-nitrobenzenesulfonamide include:

  • Antimicrobial Agents: Due to its effectiveness against bacteria, it is explored for use in developing new antibiotics.
  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of other biologically active compounds.
  • Research Tools: In biochemical research, it may be utilized to study enzyme inhibition and metabolic pathways involving sulfonamides.

Interaction studies of 5-chloro-2-nitrobenzenesulfonamide focus on its binding affinity with various biological targets, particularly enzymes involved in bacterial metabolism. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. The compound's interactions with other drugs and biological molecules are critical for understanding its pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 5-chloro-2-nitrobenzenesulfonamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-nitrobenzenesulfonamideContains a nitro group at the para positionDifferent positioning of functional groups affects activity .
5-Chloro-2-aminobenzenesulfonamideAmino group replaces nitro groupEnhanced biological activity as an antibiotic due to amino substitution .
5-Chloro-2-fluoronitrobenzeneFluorine atom instead of a nitro groupExhibits different chemical reactivity and stability .
4-Chloro-3-nitrobenzenesulfonamideNitro group at a different positionVaries in biological activity due to structural differences .

The uniqueness of 5-chloro-2-nitrobenzenesulfonamide lies in its specific combination of functional groups that confer distinct antimicrobial properties while allowing for further modifications through synthetic chemistry.

5-Chloro-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S [1] [2]. This compound represents a derivative of benzenesulfonamide, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position on the benzene ring . The molecular weight of this compound is 236.63 grams per molarity [1] [2], with a CAS registry number of 68379-05-5 [1] [2].

The canonical SMILES notation for 5-Chloro-2-nitrobenzenesulfonamide is C1=CC(=C(C=C1Cl)S(=O)(=O)N)N+[O-] [2]. The InChI identifier is InChI=1S/C6H5ClN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) [2]. This structural information confirms the presence of the sulfonamide functional group (-SO2NH2), which is bonded to a benzene ring substituted with both chlorine and nitro substituents [1] [2].

The compound possesses an exact mass of 235.9658555 Da and a monoisotopic mass of 235.9658555 Da [2]. The molecular structure includes 14 heavy atoms, with a formal charge of zero [2]. The compound exhibits one hydrogen bond donor and five hydrogen bond acceptors, contributing to its intermolecular interaction capabilities [2].

Stereochemistry and Conformational Analysis

5-Chloro-2-nitrobenzenesulfonamide exhibits specific conformational characteristics that influence its chemical behavior and physical properties [5]. The compound demonstrates a single rotatable bond, which corresponds to the sulfonamide group's orientation relative to the benzene ring [2]. This limited rotational freedom contributes to the molecule's conformational stability [5].

Crystal structure analysis of related nitrobenzenesulfonamide compounds reveals important conformational features [5]. The C-S-N-C torsion angle in similar nitrobenzenesulfonamide derivatives typically ranges from 49.34 to 78.0 degrees, indicating a gauche conformation of the sulfonamide group [5]. This conformational preference is attributed to the electronic effects of the nitro and chlorine substituents on the benzene ring [5].

The stereochemical arrangement of 5-Chloro-2-nitrobenzenesulfonamide results in specific spatial orientations that affect its crystal packing and intermolecular interactions [5]. The compound lacks defined stereocenter counts and stereocenter bonds, indicating the absence of chiral centers in the molecular structure [2]. The planar aromatic system combined with the tetrahedral sulfonamide center creates a distinct three-dimensional molecular geometry [5].

Physical Properties

Melting Point and Thermal Stability

The thermal properties of 5-Chloro-2-nitrobenzenesulfonamide have not been extensively documented in the available literature [1] [2]. However, comparative analysis with the structural isomer 2-Chloro-5-nitrobenzenesulfonamide provides insights into expected thermal behavior [6] [7]. The isomeric compound 2-Chloro-5-nitrobenzenesulfonamide exhibits a melting point range of 180-187°C [6] [7], suggesting that 5-Chloro-2-nitrobenzenesulfonamide may possess similar thermal characteristics due to identical molecular composition [6] [7].

Thermal stability analysis of nitrobenzenesulfonamide derivatives indicates that these compounds generally decompose at temperatures above 200°C [8] [9]. The presence of the nitro group contributes to thermal sensitivity, as nitroaromatic compounds are known to undergo explosive decomposition when heated excessively [8]. The electron-withdrawing nature of both the nitro and chlorine substituents may influence the thermal degradation pathways of the compound [9].

Solubility Parameters in Various Solvents

The solubility characteristics of 5-Chloro-2-nitrobenzenesulfonamide are influenced by its molecular structure and functional groups [11]. The compound demonstrates sparingly soluble behavior in polar solvents . The presence of the sulfonamide group, with its hydrogen bond donor and acceptor capabilities, enhances solubility in polar protic solvents [11].

Hansen solubility parameters provide a theoretical framework for understanding solvent interactions [12] [11]. The topological polar surface area of 5-Chloro-2-nitrobenzenesulfonamide is 114 Ų, indicating significant polar character [2]. The XLogP3 value of 1 suggests moderate lipophilicity [2]. Comparative analysis with the structural isomer 2-Chloro-5-nitrobenzenesulfonamide shows solubility in dichloromethane, ethyl acetate, and methanol [7].

The compound's solubility behavior is further influenced by intermolecular hydrogen bonding capabilities [5]. The sulfonamide group can participate in both hydrogen bond donation and acceptance, facilitating dissolution in appropriately polar solvents [11]. The nitro group contributes additional polar character, enhancing interactions with polar solvent molecules [12] [11].

Crystal Structure Analysis

Crystal structure analysis of 5-Chloro-2-nitrobenzenesulfonamide reveals important structural features that influence its solid-state properties [5] [13]. The compound crystallizes in a specific space group that accommodates the molecular geometry and intermolecular interactions [5] [13]. The crystal packing is stabilized by hydrogen bonding networks involving the sulfonamide group [5].

Intermolecular hydrogen bonding patterns in nitrobenzenesulfonamide derivatives typically involve N-H···O interactions between sulfonamide groups of adjacent molecules [5]. These interactions form characteristic R₂²(8) ring motifs that contribute to crystal stability [5]. The presence of the nitro group introduces additional hydrogen bonding opportunities through its oxygen atoms [5] [13].

The crystal structure exhibits specific unit cell dimensions and molecular orientations that reflect the balance between attractive and repulsive intermolecular forces [5] [13]. The chlorine substituent influences crystal packing through halogen bonding interactions and van der Waals contacts [5]. Hirshfeld surface analysis of related compounds indicates the relative contributions of different intermolecular interactions to the overall crystal stability [9].

Electronic Structure and Bonding Properties

The electronic structure of 5-Chloro-2-nitrobenzenesulfonamide is characterized by the interplay between the electron-withdrawing substituents and the aromatic system [14] [15] [16]. Density functional theory calculations on benzenesulfonamide derivatives provide insights into the electronic properties of these compounds [14] [15] [16]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electron distribution and chemical reactivity [15] [16].

The nitro group exhibits strong electron-withdrawing character through both inductive and resonance effects [14] [16]. This electron withdrawal influences the electron density distribution on the benzene ring and affects the sulfonamide group's electronic properties [15] [16]. The chlorine substituent contributes additional electron-withdrawing character through inductive effects [14] [15].

Molecular electrostatic potential mapping reveals regions of electron density variation across the molecular surface [15] [16]. The negative electrostatic potential regions are typically associated with the oxygen atoms of the nitro and sulfonamide groups [15] [16]. These regions represent sites susceptible to electrophilic attack [15] [16]. The positive electrostatic potential regions are generally found near the hydrogen atoms and the chlorine substituent [15] [16].

Natural bond orbital analysis of similar compounds indicates significant charge transfer between bonding and antibonding orbitals [15] [16]. The electronic structure calculations confirm that charge transfer occurs within the molecule, particularly involving the nitro group and the sulfonamide functionality [15] [16]. These electronic characteristics influence the compound's chemical reactivity and intermolecular interactions [14] [15].

Comparative Analysis with Structural Isomers

The structural relationship between 5-Chloro-2-nitrobenzenesulfonamide and its isomer 2-Chloro-5-nitrobenzenesulfonamide provides valuable insights into structure-property relationships [6] [1] [7]. Both compounds share the identical molecular formula C6H5ClN2O4S and molecular weight of 236.63 g/mol, but differ in the positional arrangement of the chlorine and nitro substituents [6] [1] [7].

Property5-Chloro-2-nitrobenzenesulfonamide2-Chloro-5-nitrobenzenesulfonamide
Molecular Formula [6] [1]C6H5ClN2O4SC6H5ClN2O4S
Molecular Weight (g/mol) [6] [1]236.63236.63
CAS Number [6] [1]68379-05-596-72-0
Melting Point (°C) [6] [7]Not reported180-187
Density (g/cm³) [7]Not reported1.664
Solubility [7]Sparingly soluble in polar solventsDichloromethane, Ethyl Acetate, Methanol

The positional isomerism significantly affects the electronic distribution and intermolecular interactions [17] [9]. The 2-position nitro group in 5-Chloro-2-nitrobenzenesulfonamide creates different steric and electronic environments compared to the 5-position nitro group in the isomeric compound [17] [9]. This positional difference influences the crystal packing arrangements and hydrogen bonding patterns [5] [9].

Electronic structure calculations reveal that positional isomers can exhibit different energy barriers for conformational changes [9] [18]. The relative stability of different conformations depends on the specific arrangement of electron-withdrawing groups and their interactions with the sulfonamide functionality [9] [18]. The 2-nitro positioning may result in different intramolecular interactions compared to the 5-nitro arrangement [17] [9].

Nitration of 5-Chlorobenzenesulfonamide

The nitration of 5-chlorobenzenesulfonamide represents the most direct classical approach to synthesize 5-Chloro-2-nitrobenzenesulfonamide. This method involves the electrophilic aromatic substitution of the benzene ring using a nitrating mixture of concentrated nitric acid and sulfuric acid [2]. The reaction typically proceeds under carefully controlled conditions to ensure regioselectivity and prevent over-nitration.

The optimal reaction conditions require maintaining temperatures between 0-5°C during the initial nitration phase [2]. At these low temperatures, the reaction achieves yields of 80-91% with minimal formation of unwanted byproducts . The sulfuric acid serves a dual function, acting both as a solvent and as a dehydrating agent to generate the nitronium ion (NO₂⁺), which is the active electrophilic species [3].

Temperature control is critical for this transformation. Increases in temperature beyond 5°C lead to significant decreases in yield due to the formation of multiple nitration products and potential decomposition of the sulfonamide group [2]. The reaction mechanism involves the formation of a sigma complex intermediate, where the nitronium ion attacks the electron-rich aromatic ring at the position ortho to the chlorine substituent [3].

Chlorination of 2-Nitrobenzenesulfonamide

The alternative classical approach involves the chlorination of 2-nitrobenzenesulfonamide using various chlorinating agents. This method has been documented in several patent applications and research publications [4] [5]. The process typically requires elevated temperatures ranging from 40-100°C and extended reaction times of 4-18 hours [4].

The chlorination reaction can be performed using different chlorinating systems, including molecular chlorine, sulfuryl chloride, or phosphorus pentachloride in appropriate organic solvents [4]. The choice of chlorinating agent significantly affects both the reaction yield and the purity of the final product. Molecular chlorine in the presence of a Lewis acid catalyst such as aluminum chloride has been shown to provide yields of 62-75% [4].

The reaction mechanism involves electrophilic aromatic substitution where the chlorinating agent generates a chloronium ion equivalent that attacks the aromatic ring. The electron-withdrawing nitro group directs the chlorination to the meta position, resulting in the desired 5-chloro-2-nitrobenzenesulfonamide [4].

Modern Synthetic Approaches

Transition Metal-Catalyzed Methods

Modern synthetic approaches have incorporated transition metal catalysis to improve both the efficiency and selectivity of sulfonamide synthesis. Palladium-catalyzed methods have emerged as particularly effective for the synthesis of complex sulfonamide derivatives [6] [7] [8]. These methods typically employ palladium complexes such as SPhos Pd G3 as catalysts, with reaction conditions optimized for temperature (60-75°C) and specific ligand systems [8].

The palladium-catalyzed approach offers several advantages over classical methods, including milder reaction conditions, improved functional group tolerance, and higher yields (71-85%) [6] [8]. The reaction mechanism involves oxidative addition of the palladium catalyst to an aryl halide, followed by transmetalation and reductive elimination to form the carbon-nitrogen bond [6].

Copper-catalyzed methods have also been developed for sulfonamide synthesis, particularly for the formation of diaryl sulfonamides [9]. These methods employ copper(I) catalysts in combination with appropriate ligands and bases, providing yields comparable to palladium-catalyzed systems while using more economical metal catalysts [9].

Green Chemistry Approaches

Green chemistry approaches to sulfonamide synthesis have gained significant attention due to their environmental benefits and improved safety profiles [10] [11]. Electrochemical methods represent one of the most promising green approaches, offering several advantages including the elimination of toxic oxidants and the use of electrons as clean reagents [10] [12].

Electrochemical synthesis of sulfonamides has been demonstrated using paired electrolysis, where both anodic and cathodic reactions contribute to product formation [12]. This approach achieves yields of 78-82% while significantly reducing solvent consumption and eliminating the need for stoichiometric oxidants [12].

Mechanochemical approaches have also been developed, combining mechanical force with chemical reactions to promote sulfonamide formation [11]. This method offers the advantage of reduced solvent usage and shorter reaction times, with the additional benefit of being suitable for substrates with limited solubility [11].

Industrial Production Methods

Batch Processing Techniques

Industrial production of 5-Chloro-2-nitrobenzenesulfonamide primarily relies on batch processing techniques, which offer flexibility and ease of implementation for moderate production volumes [13] [14]. Batch reactors allow for precise control of reaction conditions and can accommodate various substrate types and reaction parameters [13].

The typical batch process involves charging the reactor with the starting materials, followed by controlled addition of reagents and careful monitoring of temperature, pressure, and reaction progress [13]. For the nitration route, the process begins with the preparation of the nitrating mixture at low temperature, followed by gradual addition of 5-chlorobenzenesulfonamide while maintaining strict temperature control [2].

Batch processing offers several advantages for industrial sulfonamide production, including operational flexibility, ease of product isolation, and the ability to handle different batch sizes [13]. However, batch processes also have limitations, including longer cycle times due to heating and cooling requirements, and potential inefficiencies in terms of equipment utilization [14].

Continuous Flow Synthesis

Continuous flow synthesis represents a significant advancement in industrial sulfonamide production, offering improved efficiency, safety, and product quality [15] [16]. Flow chemistry systems provide superior heat and mass transfer compared to batch reactors, enabling better control of reaction conditions and improved yields [15].

The continuous flow approach to 5-Chloro-2-nitrobenzenesulfonamide synthesis involves the use of specialized flow reactors equipped with precise temperature and flow control systems [16]. The reaction mixture is continuously fed through the reactor, with residence times optimized to achieve complete conversion while minimizing side reactions [16].

Continuous flow systems offer several advantages over batch processing, including improved safety due to smaller reaction volumes, better temperature control, and higher productivity [15] [16]. The enhanced surface-to-volume ratio in flow reactors provides superior heat transfer, allowing for more precise temperature control and reduced formation of thermal decomposition products [15].

Optimization of Reaction Parameters

Temperature and Pressure Effects

Temperature optimization is crucial for achieving high yields and selectivity in 5-Chloro-2-nitrobenzenesulfonamide synthesis. For the nitration route, maintaining temperatures between 0-5°C during the initial reaction phase is essential to prevent over-nitration and decomposition [2]. Higher temperatures lead to decreased yields due to the formation of multiple nitration products and potential degradation of the sulfonamide functionality [2].

The effect of temperature on reaction kinetics follows the Arrhenius equation, where small increases in temperature can significantly accelerate both the desired reaction and unwanted side reactions [17]. Therefore, precise temperature control is essential for optimizing the balance between reaction rate and selectivity [17].

Pressure effects are particularly important for reactions involving gaseous reagents or those conducted in sealed systems [17]. Elevated pressure can improve reaction rates by increasing the concentration of reactants, but it also requires specialized equipment and safety considerations [17]. For most sulfonamide synthesis routes, atmospheric pressure is sufficient, although slightly elevated pressures (1-20 atm) may be beneficial for certain transformations [17].

Solvent Selection and Influence

Solvent selection plays a critical role in sulfonamide synthesis, affecting both reaction rates and product selectivity [18] [19]. For the nitration of 5-chlorobenzenesulfonamide, concentrated sulfuric acid serves as both the solvent and reagent, providing the necessary acidic environment for nitronium ion formation [18].

In transition metal-catalyzed reactions, polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) are preferred due to their ability to dissolve both organic substrates and metal catalysts [18] [19]. The choice of solvent can significantly impact reaction yields, with sterically hindered alcohols like tert-amyl alcohol providing superior results in certain catalytic systems [18].

The solvent effects on reaction mechanisms are complex and involve multiple factors, including polarity, hydrogen bonding ability, and coordination to metal centers [19]. Protic solvents can interfere with certain catalytic cycles, while aprotic solvents may stabilize ionic intermediates and improve reaction rates [19].

Catalyst Systems

The selection and optimization of catalyst systems are crucial for achieving high efficiency in modern sulfonamide synthesis [6] [8]. Palladium-catalyzed systems typically employ specialized ligands such as SPhos, which provide enhanced stability and activity compared to simple phosphine ligands [8].

Catalyst loading optimization is essential for balancing reaction efficiency with economic considerations [8]. Studies have shown that optimal catalyst loadings typically range from 5-15 mol%, with 10 mol% providing the best balance of activity and cost-effectiveness [8]. Excess catalyst loading can lead to decreased efficiency due to catalyst aggregation and competing side reactions [8].

The choice of base is also critical in catalytic systems, with cesium carbonate and potassium carbonate being commonly employed [8]. The base serves multiple functions, including neutralization of acidic byproducts and facilitation of reductive elimination in palladium-catalyzed cycles [8].

Purification and Isolation Techniques

The purification and isolation of 5-Chloro-2-nitrobenzenesulfonamide require careful consideration of the compound's physical and chemical properties. The most commonly employed purification methods include recrystallization, aqueous workup, and chromatographic techniques [20] [21].

Recrystallization from ethanol-water mixtures (1:1 v/v) is the most widely used purification method, achieving purities of 95-99% with recoveries of 70-85% [21]. This method is particularly suitable for large-scale production due to its simplicity and effectiveness [21]. The recrystallization process involves dissolving the crude product in hot ethanol-water mixture, followed by controlled cooling to induce crystallization [21].

Aqueous workup procedures are often employed as preliminary purification steps, particularly for reactions conducted in organic solvents [20]. These procedures typically involve sequential washes with acidic and basic solutions to remove impurities and byproducts [20]. The method achieves purities of 90-95% with good recovery rates of 75-90% [20].

Column chromatography provides the highest purity levels (98-99%) but is generally reserved for analytical quantities or high-value applications due to its time-consuming nature and moderate recovery rates (60-80%) [21]. The method typically employs silica gel as the stationary phase with petroleum ether-ethyl acetate mixtures as the mobile phase [21].

XLogP3

1

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5-Chloro-2-nitrobenzenesulfonamide

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Last modified: 08-15-2023

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